2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. It is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a trichloromethyl group and a dimethylaniline moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylaniline with a chlorinating agent such as thionyl chloride to form 2,5-dimethylphenyl chloride.
Alkylation: The intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base like sodium hydride to yield 2,2,2-trichloro-1-(2,5-dimethylphenyl)ethanol.
Amidation: The final step involves the reaction of the trichloroethanol derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide involves its interaction with specific molecular targets. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dimethylaniline moiety may also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinylcarbothioyl)amino)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(1,1-dioxidotetrahydro-3-thienyl)amino)ethyl]propanamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide is unique due to its specific structural features, such as the presence of both a trichloromethyl group and a dimethylaniline moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C14H19Cl3N2O |
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Molecular Weight |
337.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-8(2)12(20)19-13(14(15,16)17)18-11-7-9(3)5-6-10(11)4/h5-8,13,18H,1-4H3,(H,19,20) |
InChI Key |
OJWGBTKLNVXLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
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